

Characterization of Paliperidone Acetyl Impurity: An In-depth Technical Guide

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Compound of Interest

1-(4-(2,4-

Compound Name: *Difluorobenzoyl)piperidin-1-yl)ethanone*

Cat. No.: B104661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Paliperidone Acetyl Impurity, a potential process-related impurity and degradation product of Paliperidone. Understanding the formation, identification, and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Paliperidone drug products. This document outlines the common analytical methodologies, presents key quantitative data, and details experimental protocols for the characterization of this specific impurity.

Introduction to Paliperidone and Its Impurities

Paliperidone, an atypical antipsychotic agent, is the major active metabolite of risperidone.^[1] It is used in the treatment of schizophrenia and schizoaffective disorder.^{[2][3]} The presence of impurities in an active pharmaceutical ingredient (API) can affect the quality and safety of the drug product.^[1] Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and control of impurities.^[1]

Impurities in Paliperidone can arise from various sources, including the manufacturing process, degradation of the drug substance, and interaction with excipients.^[4] These can be broadly categorized as process-related impurities and degradation products. Some of the known process-related impurities of Paliperidone include Didehydro paliperidone, 9-Alkyl analogue, Dehydro-9-alkyl analogue, Desfluoro paliperidone, and Hydroxy keto paliperidone.^[1]

Degradation of Paliperidone can occur under stress conditions such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[\[5\]](#)

Paliperidone Acetyl Impurity: Profile and Significance

Paliperidone Acetyl Impurity, also known as 9-O-Acetyl Paliperidone, is a key related substance of Paliperidone.[\[6\]](#) Another synonym found in literature is Risperidone Difluoro Acetyl Impurity.[\[7\]](#) Its presence and concentration must be carefully monitored and controlled during the manufacturing process and throughout the shelf-life of the drug product.

Chemical Profile:

Characteristic	Information
IUPAC Name	1-Acetyl-4-(2,4-difluorobenzoyl)piperidine [7]
CAS Number	130049-87-5 [6] , 84162-82-3 [7]
Molecular Formula	C ₂₅ H ₂₉ FN ₄ O ₄ [6]
Molecular Weight	468.53 g/mol [6]

Analytical Characterization Methodologies

The characterization of Paliperidone Acetyl Impurity involves a combination of chromatographic and spectroscopic techniques to identify, quantify, and elucidate its structure.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation and quantification of Paliperidone and its impurities.

Table 1: Summary of HPLC/UPLC Methods for Paliperidone and Impurity Analysis

Parameter	Method 1	Method 2	Method 3
Column	Alltima C8 (250mm x 4.6mm, 5 μ m)[5]	Inertsil ODS C18 (250 x 4.6 mm, 5 μ)	Acquity BEH C18 (50 mm x 2.1 mm, 1.7 μ m)[8][9]
Mobile Phase	Acetonitrile:Ammonium acetate buffer (pH 3.5, 20mM) with 0.2% triethylamine (60:40, v/v)[5]	0.05 M KH ₂ PO ₄ buffer (pH 6.0):Acetonitrile (30:70, v/v)	A: 0.1% Formic acid in water or 10 mM Ammonium Acetate; B: Acetonitrile or Methanol[8]
Flow Rate	1 mL/min[5]	1.0 ml/min	0.6 mL/min[9]
Detection	UV at 280 nm[5]	UV at 237 nm	UV at 238 nm[9]
LOD	-	1.72 μ g/ml	0.14 μ g/ml[10]
LOQ	-	5.35 μ g/ml	0.42 μ g/ml[10]

Spectroscopic Methods

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of impurities.

- Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying known and unknown impurities by providing molecular weight and fragmentation information.[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition.[12]
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the unambiguous structural confirmation of impurities.[12][13]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[8]

Protocol for Forced Degradation of Paliperidone:[8][10]

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Paliperidone in a suitable solvent like methanol.[8]
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.[8] Neutralize with 1 M NaOH before analysis.
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.[8] Neutralize with 1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.[8]
- Thermal Degradation: Expose the solid drug powder to a dry heat of 80°C for 72 hours.[8]
- Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) or direct sunlight for 48-72 hours.[8]

Table 2: Summary of Paliperidone Degradation in Forced Degradation Studies

Stress Condition	Reagent/Condition	Duration	Degradation Observed
Acid Hydrolysis	0.1 M HCl	3 hours (reflux)	~13-15%
Alkaline Hydrolysis	0.1 M NaOH	Room Temperature	~31-33%
Oxidative Degradation	1% H ₂ O ₂	7 hours (Room Temp)	>30%
Thermal Degradation	80°C (dry heat)	72 hours	Stable[5]
Photolytic Degradation	UV light / Sunlight	24-72 hours	Labile[5][14]

Sample Preparation for LC-MS Analysis

Protocol for Sample Preparation:[3]

- Plasma Sample Preparation:

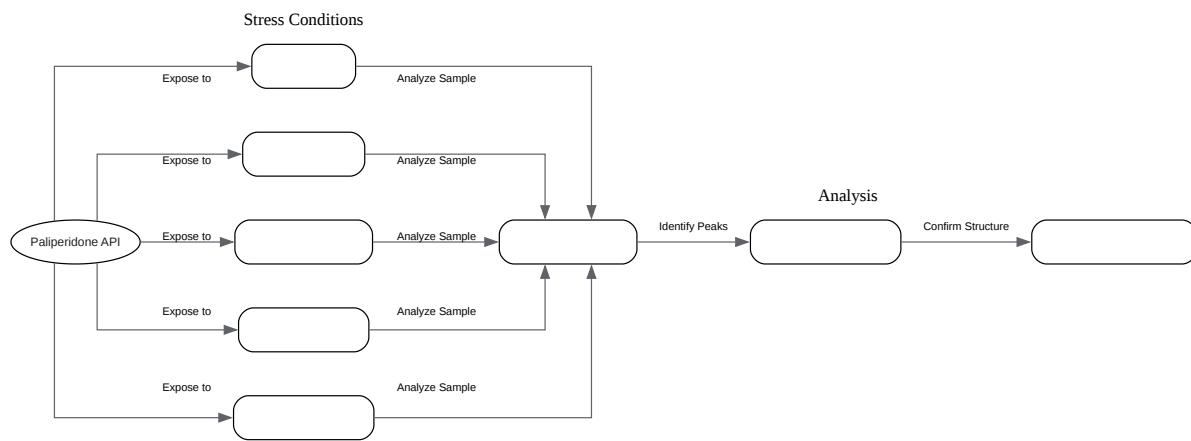
- Aliquot 100 μ L of plasma into a microcentrifuge tube.
- Add an internal standard (e.g., deuterated Paliperidone).
- Perform protein precipitation by adding a solvent like acetonitrile or methanol.
- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant is then used for LC-MS/MS analysis.

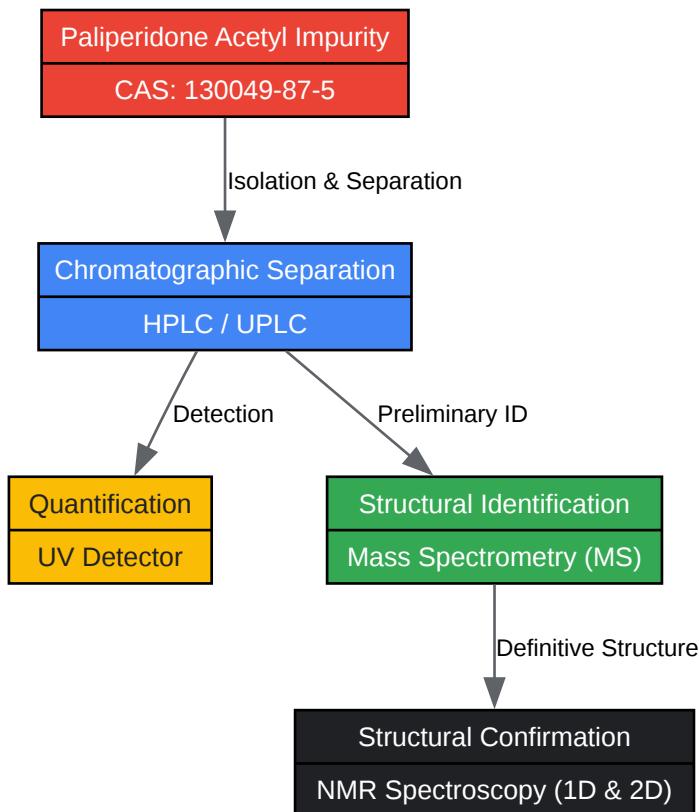
Formation and Control of Paliperidone Acetyl Impurity

The formation of Paliperidone Acetyl Impurity can be linked to the synthesis process of Paliperidone, potentially arising from unreacted starting materials or intermediates. The specific synthetic route employed will dictate the potential for its formation. Control of this impurity is achieved through optimization of the manufacturing process, including purification steps, and by setting appropriate specifications for raw materials and the final API.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key workflows and pathways relevant to the characterization of Paliperidone impurities.





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